Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound features an imidazole ring fused with a pyridine moiety, which is significant for its diverse biological activities and potential therapeutic applications. It is classified under the category of imidazo[4,5-c]pyridines, which are known for their roles in medicinal chemistry, particularly as kinase inhibitors and in the treatment of various diseases, including cancer and inflammatory conditions .
The synthesis of Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate can be achieved through several synthetic routes:
The technical aspects of these synthetic methods often involve controlling reaction conditions such as temperature, solvent choice, and the use of catalysts. For instance, using water as a solvent has been reported to yield better results in some cases due to its ability to stabilize intermediates during the reaction process .
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate has a complex molecular structure characterized by:
The molecular formula for Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate can be represented as . The InChI key for this compound is provided for computational purposes: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13).
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate is involved in several chemical reactions:
The specific conditions for these reactions often include temperature control and the presence of solvents that can influence the yield and selectivity of the products formed. For example, phase transfer catalysis is frequently employed in substitution reactions involving halogenated compounds .
The mechanism of action for Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate primarily revolves around its interaction with biological targets such as kinases. These compounds often act as inhibitors by binding to the active sites of enzymes involved in crucial cellular pathways.
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit inhibitory potency against various kinases with IC50 values in the nanomolar range. For instance, certain modifications at specific positions on the imidazopyridine core have been shown to enhance their selectivity and potency against targets like cyclin-dependent kinases and Aurora B enzymes .
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate typically exhibits:
The chemical properties include:
Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate has several notable applications in scientific research:
These applications highlight the compound's significance in medicinal chemistry and its potential impact on therapeutic strategies against complex diseases .
The synthesis of ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate relies on meticulously designed multi-step sequences that enable precise functionalization at the C2 and C7 positions. These strategies typically commence with appropriately substituted pyridine precursors, leveraging their inherent reactivity for subsequent transformations.
Nucleophilic substitution reactions are pivotal for introducing halogen atoms (e.g., chlorine at C2) and ester groups (e.g., ethyl carboxylate at C7). The C2 position exhibits enhanced electrophilicity due to the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazo[4,5-c]pyridine core. This allows for direct chlorination using reagents like phosphorus oxychloride (POCl₃) under reflux conditions. Conversely, the C7 position often requires precursor functionalization prior to ring closure. A common approach involves the synthesis of 4-chloro-3-nitropyridin-2-amine derivatives, where the C4 chlorine is readily displaced by nucleophiles like ethanol under basic conditions to install the ethyl carboxylate group. Subsequent reduction of the nitro group yields the diamine intermediate essential for imidazole ring formation [1] [8].
Ring-closure strategies predominantly utilize diaminopyridine intermediates. A representative pathway involves condensing 4-chloro-3-ethoxycarbonylpyridin-2-amine with ortho-esters or aldehydes under acidic conditions. For example, reacting 4-chloro-3-ethoxycarbonylpyridin-2-amine with triethyl orthoformate in acetic acid facilitates cyclodehydration, yielding the ethyl carboxylate group at C7 and a hydrogen at C2. Subsequent chlorination at C2 using POCl₃ furnishes the target 2-chloro derivative. Alternative cyclization methods employ 5-amino-4-aminomethylpyridin-3-ol derivatives under oxidative conditions, though these are less common for carboxylate-functionalized targets. The choice of starting materials and cyclization agents critically influences regioselectivity and overall yield, with typical yields ranging from 40-65% for the cyclization step [1] [4].
Table 1: Key Ring-Closure Methods for Ethyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate Synthesis
Starting Material | Cyclization Agent | Conditions | Intermediate Formed | Final C2 Chlorination | Overall Yield (%) |
---|---|---|---|---|---|
4-Chloro-3-ethoxycarbonylpyridin-2-amine | Triethyl orthoformate | Acetic Acid, Reflux | 2-H-3H-imidazo[4,5-c]pyridine-7-carboxylate | POCl₃, Reflux | 40-50 |
4-Hydroxy-3-ethoxycarbonylpyridin-2-amine | DMF-Dimethylacetal | 100-120°C, 8h | 2-H-3H-imidazo[4,5-c]pyridine-7-carboxylate | POCl₃, Reflux | 50-65 |
3-Ethoxycarbonylpyridine-2,4-diamine | Chloroacetaldehyde | Ethanol, Reflux | 2-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylate | Not applicable | 30-40 (Requires additional steps) |
Transition metal catalysis enables regioselective functionalization of pre-formed imidazo[4,5-c]pyridine cores, particularly at the C2 chlorine position. Palladium complexes facilitate crucial carbon-carbon and carbon-heteroatom bond formations:
Table 2: Transition Metal-Catalyzed Reactions of Ethyl 2-Chloro-3H-Imidazo[4,5-c]pyridine-7-carboxylate
Reaction Type | Catalyst System | Coupling Partner | Conditions | Product | Yield Range (%) |
---|---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic Acid | Toluene/H₂O, 80°C, 12h | Ethyl 2-Aryl-3H-imidazo[4,5-c]pyridine-7-carboxylate | 70-85 |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Secondary Amine (e.g., Morpholine) | 1,4-Dioxane, 90°C, 8-10h | Ethyl 2-(Morpholino)-3H-imidazo[4,5-c]pyridine-7-carboxylate | 75-92 |
Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI, PPh₃, Et₃N | Terminal Alkyne (e.g., Phenylacetylene) | THF/Et₃N, 60°C, 6h | Ethyl 2-(Alkynyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate | 65-80 |
The ethyl carboxylate group at C7 is typically introduced via acid- or base-catalyzed esterification of precursor carboxylic acids:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1